molecular formula C16H26OS B5052112 2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene

2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B5052112
M. Wt: 266.4 g/mol
InChI Key: SVLPIVJITLWMHR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and a pentoxy chain terminated with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, forming reactive intermediates that can interact with biological molecules. These interactions may lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of specific biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-1-(phenylsulfanyl)benzene
  • 1-Methyl-2-(phenylsulfanyl)benzene
  • 3,4-Dimethyl-1-(phenylsulfonyl)-3-cyclohexen-1-yl]methylbenzene

Uniqueness

2,4-Dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to its specific substitution pattern and the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective .

Properties

IUPAC Name

2,4-dimethyl-1-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OS/c1-13(2)18-11-7-5-6-10-17-16-9-8-14(3)12-15(16)4/h8-9,12-13H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLPIVJITLWMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCSC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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